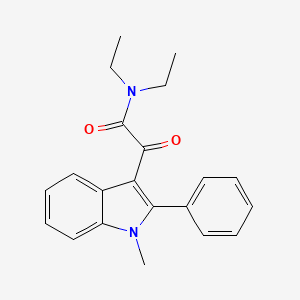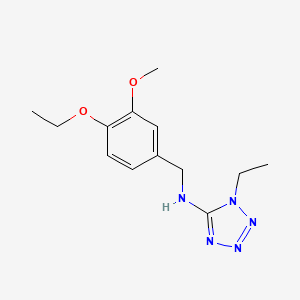
N-(4-ethoxyphenyl)-N'-(1-phenylethyl)urea
Overview
Description
N-(4-ethoxyphenyl)-N'-(1-phenylethyl)urea, also known as EPEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EPEU is a white crystalline powder that is soluble in organic solvents and is widely used in research laboratories for its unique properties.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N'-(1-phenylethyl)urea is not fully understood, but it is believed to work by inhibiting the growth of cancer cells and fungi. It has been shown to inhibit the activity of enzymes involved in cell division and DNA replication, leading to the death of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of fungi, and reduce inflammation. It has also been shown to have antioxidant properties, which may help to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-ethoxyphenyl)-N'-(1-phenylethyl)urea is its potent antitumor and antifungal activity, which makes it a valuable tool for research in these areas. However, this compound is also known to be highly toxic and must be handled with care. It can also be difficult to obtain pure this compound, which can limit its use in some experiments.
Future Directions
There are many potential future directions for research on N-(4-ethoxyphenyl)-N'-(1-phenylethyl)urea. One area of interest is the development of new drugs based on this compound's unique properties. Researchers are also interested in exploring the potential use of this compound in other areas, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Scientific Research Applications
N-(4-ethoxyphenyl)-N'-(1-phenylethyl)urea has been extensively studied in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have potent antitumor and antifungal activity, making it a potential candidate for the development of new drugs.
properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-21-16-11-9-15(10-12-16)19-17(20)18-13(2)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQOKKDQQXXICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chloro-4-methylphenyl)-2-[(1,1-dioxidotetrahydro-3-thienyl)thio]acetamide](/img/structure/B4421313.png)

![1-[2-(methylthio)benzoyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4421328.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropan-2-amine](/img/structure/B4421336.png)
![N-(3,4-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4421352.png)

![N-[3-(acetylamino)-2,4-dimethylphenyl]-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B4421359.png)

![2-phenoxy-N-{4-[(propylamino)sulfonyl]phenyl}acetamide](/img/structure/B4421376.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4421380.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)-4-methylbenzoic acid](/img/structure/B4421384.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4421388.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B4421398.png)
![N-[2-(methylthio)phenyl]ethanesulfonamide](/img/structure/B4421406.png)